![molecular formula C16H12N2S B2516051 7-Méthyl-2-phénylimidazo[2,1-b][1,3]benzothiazole CAS No. 7178-23-6](/img/structure/B2516051.png)
7-Méthyl-2-phénylimidazo[2,1-b][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is a derivative of the imidazo[2,1-b]benzothiazole class. These compounds have been studied for their potential pharmaceutical activities, particularly in overcoming multidrug resistance in tumor cells. One of the derivatives, 2-phenyl-3-(N-methyl-3-piperidyl)carbonylaminomethyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole, demonstrated potent activity in this regard .
Synthesis Analysis
The synthesis of 2-phenylimidazo[2,1-b]benzothiazole derivatives involves the formation of new C-N and S-N bonds. This process can be facilitated by molecular iodine-mediated oxidative cyclization at ambient temperature, leading to the formation of benzimidazole and benzothiazole structures . The specific synthesis route for 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is not detailed in the provided papers, but the general methods for synthesizing related compounds could potentially be adapted for this derivative.
Molecular Structure Analysis
While the molecular structure of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is not explicitly described in the provided papers, the structure-activity relationship (SAR) studies of similar compounds, such as 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, have been reported. These studies include characterization by NMR and mass spectral analyses, and the crystal structure of one derivative was confirmed by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]benzothiazole derivatives are not extensively covered in the provided papers. However, the synthesis of these compounds typically involves cyclization reactions and the formation of heterocyclic structures, as seen in the synthesis of benzimidazole and benzothiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole are not directly discussed in the provided papers. However, related benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, which suggest that these compounds can have significant biological activity, such as inhibiting lipid peroxidation in the rat liver . This indicates that the physical and chemical properties of these compounds are conducive to biological interactions and could be relevant to the pharmacological profile of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du 7-Méthyl-2-phénylimidazo[2,1-b][1,3]benzothiazole :
Agents anticancéreux
This compound : les dérivés ont montré un potentiel significatif en tant qu’agents anticancéreux. Ces composés ont été étudiés pour leur capacité à inhiber la croissance de diverses lignées de cellules cancéreuses, y compris le cancer du foie humain (Hep G2) et les lignées de cellules de mélanome. La présence de substituants spécifiques, tels que les groupes sulfonamide, améliore leur activité anticancéreuse en induisant la fragmentation de l’ADN et en favorisant la mort cellulaire .
Radiosensibilisateurs
Dans le domaine de la radiothérapie, les dérivés du This compound sont explorés comme radiosensibilisateurs. Ces composés peuvent sensibiliser les cellules tumorales aux rayonnements, les rendant plus sensibles aux dommages causés par les rayonnements ionisants. Ceci est particulièrement utile pour surmonter la nature hypoxique de certaines cellules cancéreuses, améliorant ainsi l’efficacité de la radiothérapie .
Agents antimicrobiens
La recherche a démontré que les dérivés du This compound possèdent des propriétés antimicrobiennes. Ces composés ont été synthétisés et testés contre diverses souches bactériennes et fongiques, montrant une excellente activité par rapport aux médicaments antimicrobiens standard. Cela en fait des candidats prometteurs pour le développement de nouveaux agents antimicrobiens .
Chimie environnementale
En chimie environnementale, le This compound est étudié pour ses applications potentielles dans la détection et la dégradation des polluants environnementaux. Sa structure chimique unique lui permet d’interagir avec divers polluants, ce qui le rend utile dans les efforts de surveillance et de réhabilitation environnementales.
Médecine moléculaire
Le composé est également étudié pour son rôle en médecine moléculaire, en particulier dans la conception de nouveaux agents thérapeutiques. Sa capacité à interagir avec des macromolécules biologiques, telles que l’ADN et les protéines, en fait un échafaudage précieux pour le développement de médicaments ciblant des voies moléculaires spécifiques impliquées dans les maladies.
Science des matériaux
En science des matériaux, le This compound est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques. Sa structure aromatique et ses propriétés électroniques le rendent adapté à des applications dans l’électronique organique, telles que les diodes électroluminescentes organiques (OLED) et le photovoltaïque organique.
Modulation de la résistance aux médicaments
Une autre application importante est la modulation de la résistance aux médicaments. Les dérivés du This compound ont montré qu’ils inversaient la multirésistance aux médicaments dans les cellules cancéreuses, améliorant l’efficacité des agents chimiothérapeutiques existants. Cela en fait des outils précieux pour surmonter l’un des principaux défis du traitement du cancer .
Ces applications diverses mettent en évidence la polyvalence et le potentiel du this compound dans divers domaines de la recherche scientifique.
Études sur les dérivés de l’imidazo[2,1-b][1,3]benzothiazole en tant que nouveaux radiosensibilisateurs Synthèse, caractérisation et activités biologiques de 4 … - Springer 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole | S2804477 | smolecule
Mécanisme D'action
Target of Action
The primary targets of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole are oncogenic Met receptor tyrosine kinase (RTK) signaling . This compound has been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations . It also interferes with PDGFRβ phosphorylation in cancer cells characterized by "RTK swapping" .
Mode of Action
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole acts by targeting the Met receptor tyrosine kinase signaling pathway . It blocks Met-triggered cell survival and in vitro tumorigenesis of human NSCLC cells carrying Met mutations . Moreover, it hampers survival and anchorage-independent growth of cancer cells by interfering with PDGFRβ phosphorylation .
Biochemical Pathways
In addition to targeting Met, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole alters phosphorylation levels of the PI3K-Akt pathway . This alteration mediates oncogenic dependency to Met, in addition to Retinoblastoma and nucleophosmin/B23, resulting in altered cell cycle progression and mitotic failure .
Result of Action
The anti-tumor activity elicited by 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives is through combined inhibition of distinct effectors in cancer cells . This results in a unique profile of growth inhibitory-responses on cancer cell lines .
Action Environment
The action environment of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is largely dependent on the cellular environment of the cancer cells. Factors such as the presence of Met mutations or “RTK swapping” can influence the compound’s action, efficacy, and stability .
Orientations Futures
The development of new rationally designed targeting agents acting on the oncogenic path(s) at multiple levels is a promising approach for molecular therapies. 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been highlighted for their properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling . This suggests potential future directions in the development of targeted molecular therapies.
Analyse Biochimique
Biochemical Properties
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to target oncogenic Met receptor tyrosine kinase signaling, which is crucial in cancer cell proliferation and survival . Additionally, it interacts with the PI3K-Akt pathway, affecting cell cycle progression and mitotic failure . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole on various cell types and cellular processes are profound. It has been observed to impair tumorigenesis in cancer cells with Met mutations and interfere with PDGFRβ phosphorylation . This compound also alters the phosphorylation levels of the PI3K-Akt pathway, impacting cell signaling pathways, gene expression, and cellular metabolism . These effects make it a promising candidate for targeted cancer therapies.
Molecular Mechanism
At the molecular level, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets the Met receptor tyrosine kinase, altering its phosphorylation and downstream signaling pathways . This compound also affects the PI3K-Akt pathway, leading to changes in gene expression and cell cycle progression . These molecular mechanisms underline its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole change over time. Studies have shown that it remains stable and effective in inhibiting tumorigenesis and altering cell signaling pathways over extended periods
Dosage Effects in Animal Models
The effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and alters cell signaling pathways without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and efficacy
Subcellular Localization
The subcellular localization of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns determine its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Propriétés
IUPAC Name |
6-methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c1-11-7-8-14-15(9-11)19-16-17-13(10-18(14)16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRGJMKEBORFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


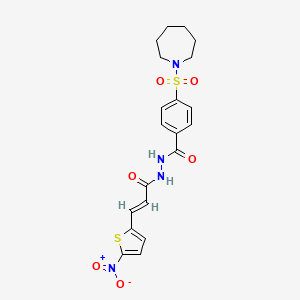

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)
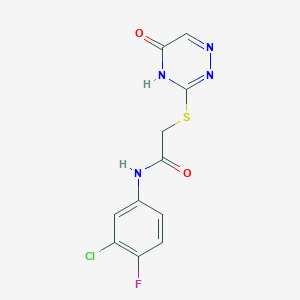
![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
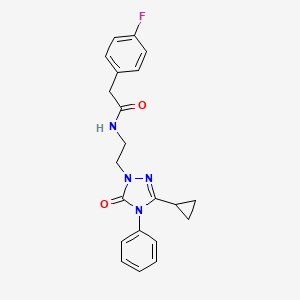
![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)
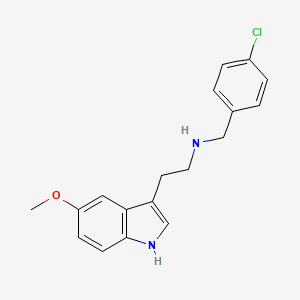
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
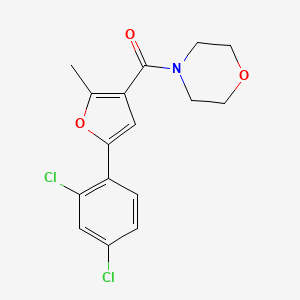
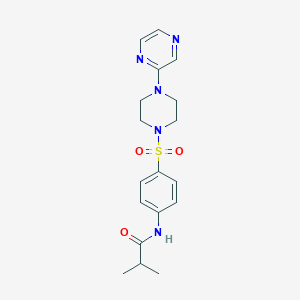
![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)